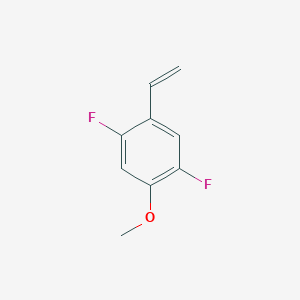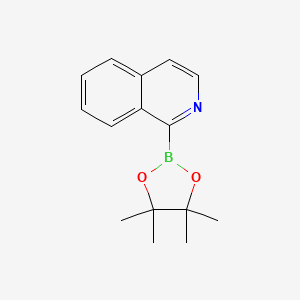
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its unique structural features, which include a boron atom bonded to an isoquinoline ring through a dioxaborolane moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline typically involves the reaction of isoquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often catalyzed by transition metals such as palladium or copper. The general reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Catalyst: Palladium or copper-based catalysts
Reagents: Isoquinoline, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and a base such as potassium carbonate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium or nickel catalysts in the presence of aryl halides and bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Boronic acids
Reduction: Boranes
Substitution: Biaryl compounds
科学的研究の応用
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials and polymers.
作用機序
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane moiety stabilizes the boron atom, allowing it to participate in various chemical reactions. The isoquinoline ring provides additional stability and reactivity, making the compound suitable for a wide range of applications.
類似化合物との比較
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoquinoline stands out due to its isoquinoline ring, which provides unique electronic and steric properties. This makes it more reactive and versatile compared to other boronic esters. The presence of the isoquinoline ring also enhances its stability and allows for a broader range of applications in organic synthesis and medicinal chemistry.
特性
分子式 |
C15H18BNO2 |
|---|---|
分子量 |
255.12 g/mol |
IUPAC名 |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)13-12-8-6-5-7-11(12)9-10-17-13/h5-10H,1-4H3 |
InChIキー |
UHRFTHSEOUSFJD-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


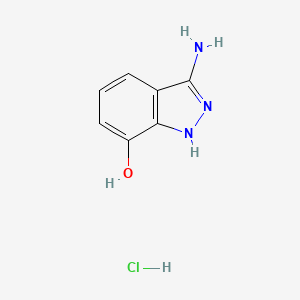

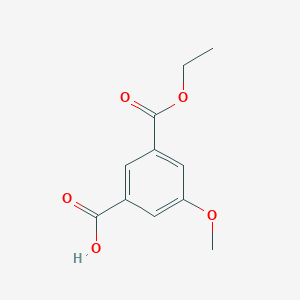
![Imidazo[1,2-a]pyrazine-3,6(5H,7H)-dione](/img/structure/B13123653.png)
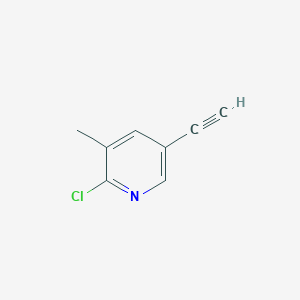
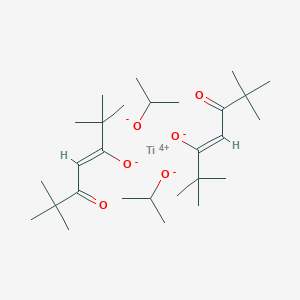

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B13123678.png)
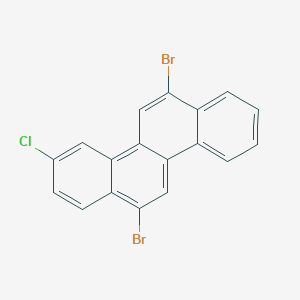
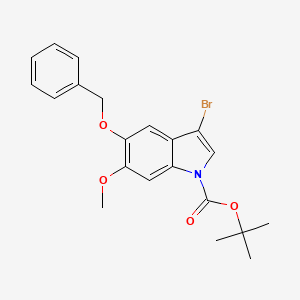
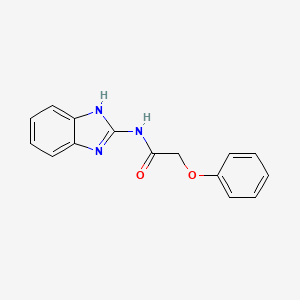
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
